

N-methylation of Boc-L-valine using sodium hydride and methyl iodide

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Compound of Interest

Compound Name: *Boc-N-methyl-L-valine*

Cat. No.: *B558132*

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Application Notes and Protocols: N-methylation of Boc-L-valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry and peptide science. This structural alteration can significantly enhance the pharmacological properties of peptides and small molecule drugs by increasing their metabolic stability, improving membrane permeability, and modulating their conformational flexibility.^{[1][2]} One of the most common methods for the N-methylation of N-protected amino acids is the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by quenching with an electrophile like methyl iodide (MeI).^[3]

This document provides detailed application notes and a comprehensive protocol for the N-methylation of Boc-L-valine using sodium hydride and methyl iodide.

Reaction and Mechanism

The N-methylation of Boc-L-valine proceeds via a two-step mechanism. First, sodium hydride, a strong base, deprotonates both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion.^[3] The resulting sodium carboxylate is believed to chelate with the sodium ion, rendering the carboxylate oxygen less nucleophilic.^{[1][2]} This directs the subsequent

alkylation to the more nucleophilic nitrogen anion. The second step involves the nucleophilic attack of the nitrogen anion on methyl iodide in an SN2 reaction to form the N-methylated product.[3]

Data Presentation

Table 1: Reaction Parameters and Stoichiometry

Parameter	Value/Condition	Notes
Starting Material	Boc-L-valine	-
Base	Sodium Hydride (NaH), 60% dispersion in mineral oil	A significant excess is used to ensure complete deprotonation.[3]
Methylating Agent	Methyl Iodide (MeI)	A large excess is used to drive the reaction to completion.[3]
Solvent	Anhydrous Tetrahydrofuran (THF)	Dry solvent is crucial as NaH reacts with water.[3]
Stoichiometry (Boc-L-valine:NaH:MeI)	1 : 5-10 : 5-10	Excess reagents are used to ensure the reaction goes to completion.[3]
Reaction Temperature	0 °C to Room Temperature	The reaction is initiated at a low temperature for controlled deprotonation and then allowed to warm.
Reaction Time	Overnight	-

Table 2: Product Characterization and Yield

Parameter	Value	Source/Method
Product Name	Boc-N-methyl-L-valine	-
Molecular Formula	C ₁₁ H ₂₁ NO ₄	-
Molecular Weight	231.29 g/mol	[4]
Appearance	White to off-white solid	-
Representative Yield	~74% (over 3 steps for a similar N-alkylation of Boc-Ile-(OH))	[1]
Purity	>95% (after chromatography)	Typical purity achieved after purification.
Storage	Room Temperature	[5]

Table 3: Spectroscopic Data for Boc-N-methyl-L-valine

Technique	Data
¹ H NMR	Characteristic peaks for the Boc group (singlet, ~1.4 ppm), the N-methyl group (singlet, ~2.8 ppm), and the valine side chain protons.
¹³ C NMR	Characteristic peaks for the carbonyl carbons, the Boc group carbons, the N-methyl carbon, and the valine side chain carbons.
Mass Spectrometry (MS)	[M+H] ⁺ or [M+Na] ⁺ corresponding to the molecular weight of the product.

Experimental Protocol

Materials:

- Boc-L-valine
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Methyl iodide (MeI)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution or Isopropyl alcohol
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Argon or Nitrogen source for inert atmosphere
- Separatory funnel
- Rotary evaporator

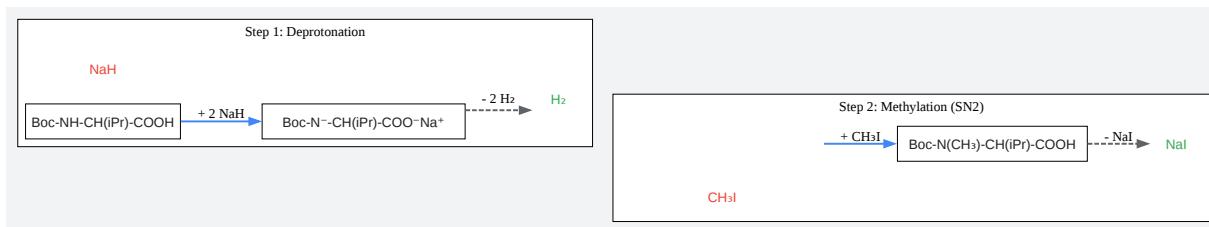
Procedure:

- Reaction Setup:
 - In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-valine (1.0 eq) in anhydrous THF.
 - Cool the solution to 0 °C using an ice bath.
- Deprotonation:
 - Carefully add sodium hydride (5.0-10.0 eq) portion-wise to the stirred solution at 0 °C. Be cautious as hydrogen gas will be evolved.[\[3\]](#)

- Allow the mixture to stir at 0 °C for 30 minutes.
- Methylation:
 - Slowly add methyl iodide (5.0-10.0 eq) dropwise to the reaction mixture at 0 °C.
 - After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
 - Stir the reaction mixture overnight.
- Work-up:
 - Cool the reaction mixture back to 0 °C with an ice bath.
 - Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution or isopropyl alcohol until the bubbling ceases.^[3] If using isopropyl alcohol, follow with the dropwise addition of water.^[3]
 - Concentrate the mixture under reduced pressure to remove most of the THF.
 - Partition the residue between ethyl acetate and water.
 - Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
 - Purify the crude **Boc-N-methyl-L-valine** by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:

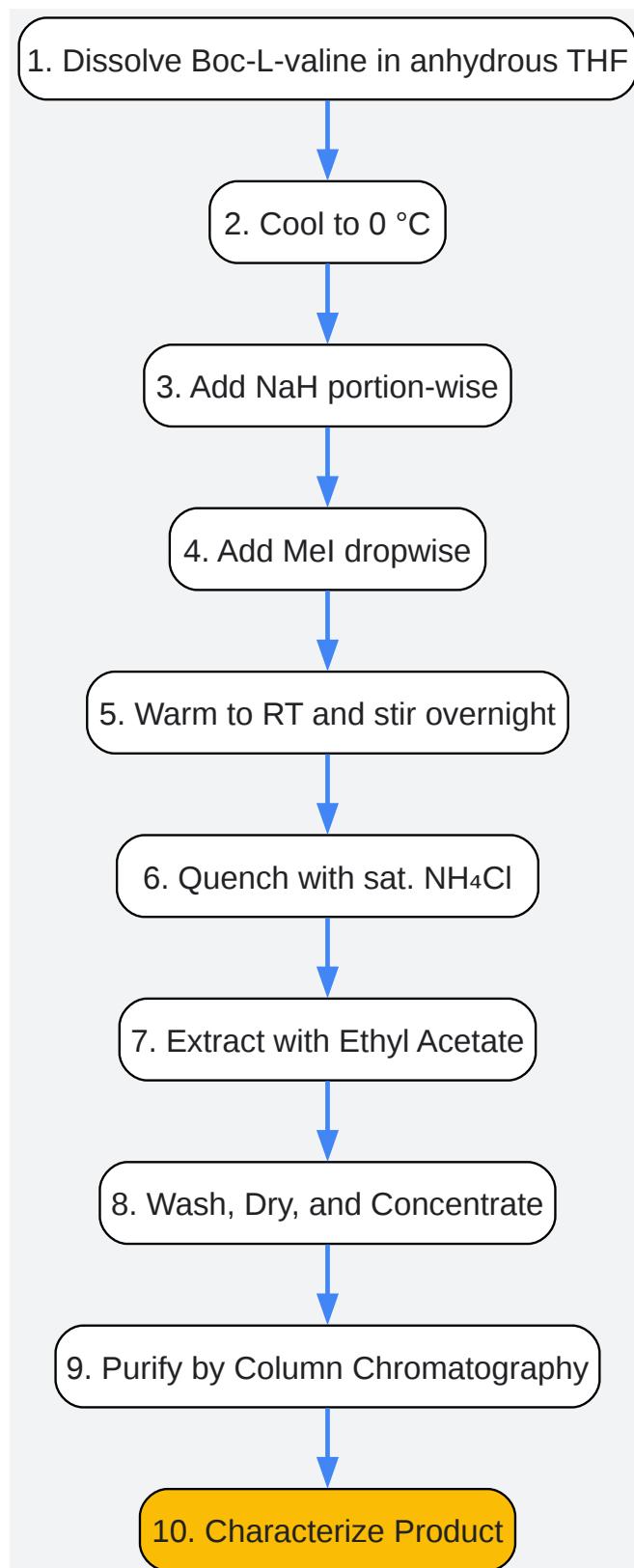
- Confirm the identity and purity of the product using NMR spectroscopy (^1H and ^{13}C) and mass spectrometry.

Visualizations



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Caption: Reaction mechanism of N-methylation.



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Caption: Experimental workflow for N-methylation.

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